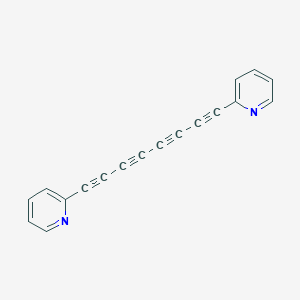
2,2'-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine is a compound characterized by its unique structure, which includes a tetrayne backbone and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine typically involves the coupling of pyridine derivatives with a tetrayne precursor. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in THF or lithium diisopropylamide in hexane.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction could produce partially hydrogenated tetrayne derivatives.
Scientific Research Applications
2,2’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine has several applications in scientific research:
Materials Science: Used in the development of conductive polymers and nanomaterials due to its conjugated system.
Organic Chemistry: Serves as a building block for more complex molecules and as a ligand in coordination chemistry.
Biology and Medicine:
Industry: Utilized in the synthesis of advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2,2’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine involves its interaction with molecular targets through its conjugated system. This allows it to participate in electron transfer processes and form stable complexes with metal ions. The pathways involved often include coordination to metal centers and participation in redox reactions.
Comparison with Similar Compounds
Similar Compounds
Octa-1,3,5,7-tetraene: Similar backbone but lacks the pyridine rings.
2,2’-(Octa-1,3,5,7-tetrayne-1,8-diyl)bis(adamantan-2-ol): Similar tetrayne structure but with different substituents.
Uniqueness
2,2’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine is unique due to the presence of both the tetrayne backbone and the pyridine rings, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics and coordination abilities.
Properties
CAS No. |
648431-99-6 |
|---|---|
Molecular Formula |
C18H8N2 |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
2-(8-pyridin-2-ylocta-1,3,5,7-tetraynyl)pyridine |
InChI |
InChI=1S/C18H8N2/c1(3-5-11-17-13-7-9-15-19-17)2-4-6-12-18-14-8-10-16-20-18/h7-10,13-16H |
InChI Key |
NJLWYHVKIAPYGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C#CC#CC#CC#CC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[{[2-(Dimethylamino)ethyl]azanediyl}bis(methylene)]bis(4-nitrophenol)](/img/structure/B12601678.png)
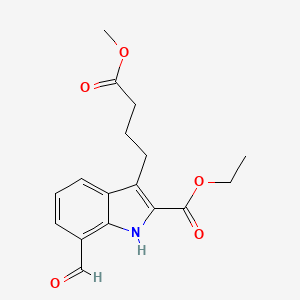
![N-[(1R)-1-(4-nitrophenyl)ethyl]formamide](/img/structure/B12601693.png)
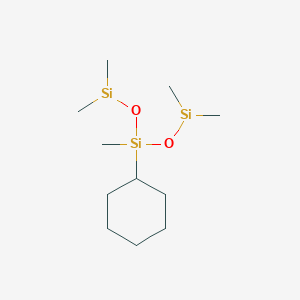
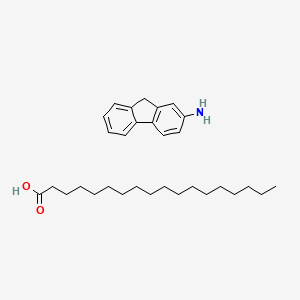
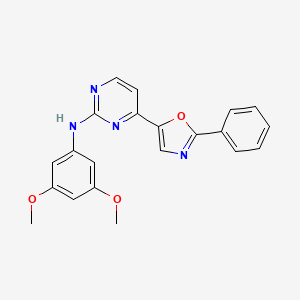
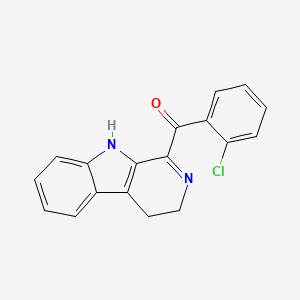
![2-Benzyl-1-hexyl-3-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12601719.png)
![N-(4-Fluoro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12601720.png)
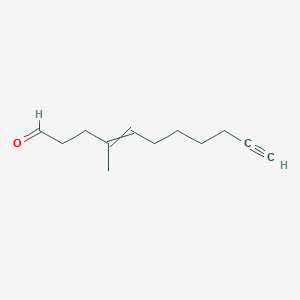
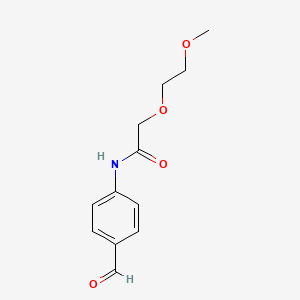
![3-[2-(4-Methylphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12601744.png)
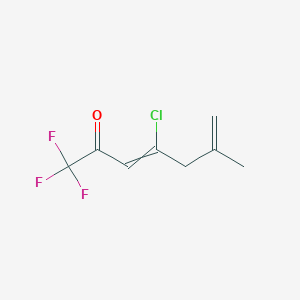
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1S)-1-phenylethyl]-,1,1-dimethylethyl ester,(5S)-](/img/structure/B12601751.png)
